molecular formula C19H18FN5 B2446171 N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-28-3

N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer: B2446171
CAS-Nummer: 902285-28-3
Molekulargewicht: 335.386
InChI-Schlüssel: YYNJVSKNSKRLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902285-28-3) is a synthetically designed organic compound with a molecular formula of C19H18FN5 and a molecular weight of 335.38 g/mol . This compound belongs to the class of [1,2,3]triazolo[1,5-a]quinazolines, a framework of significant interest in medicinal chemistry and drug discovery due to its potential to interact with various biological targets . The structure incorporates a triazole ring annelated to a quinazoline core, a configuration known to impart rigidity and influence photophysical properties, which can be valuable in probe development . The specific substitution with a 4-fluorophenyl group at the 3-position and a butylamine chain at the 5-position defines its unique chemical identity and potential research applications. The primary research value of this compound lies in its structural features, which are characteristic of scaffolds investigated for their biological activity. Quinazoline derivatives are extensively studied in oncology research, with several FDA-approved drugs targeting kinases like the Epidermal Growth Factor Receptor (EGFR) . Furthermore, the 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, often utilized in the design of enzyme inhibitors and receptor antagonists . Researchers may therefore find this compound valuable for screening in cancer biology studies, particularly in projects focusing on kinase inhibition, signal transduction pathways, and the development of targeted therapies . Its well-defined structure also makes it a suitable candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is supplied for non-human research use only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All handling and experimentation must be conducted by qualified professionals in a controlled laboratory setting.

Eigenschaften

IUPAC Name

N-butyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNJVSKNSKRLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne in the presence of a copper catalyst.

    Quinazoline Ring Formation: The next step involves the construction of the quinazoline ring. This can be done by reacting the triazole intermediate with an anthranilic acid derivative under acidic conditions.

    Introduction of the Butyl and Fluorophenyl Groups:

Industrial Production Methods

Industrial production of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the triazoloquinazoline core.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with a triazoloquinazoline structure, including N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, exhibit significant anticancer properties. These compounds have been shown to interact with various enzymes and receptors involved in cancer progression. For instance, studies have demonstrated that triazoloquinazolines can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways related to tumor growth and survival .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of protein kinases and other enzymes critical for cell division and survival. This inhibition leads to apoptosis (programmed cell death) in malignant cells while sparing normal cells, thereby reducing side effects typically associated with chemotherapy .

Pharmacological Applications

Neuroprotective Effects
Recent studies suggest that N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may have neuroprotective properties. Research has indicated that this compound can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity
In addition to its anticancer and neuroprotective properties, this compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Material Science

Polymer Chemistry
The unique chemical structure of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its application in creating advanced materials for electronics and coatings due to its favorable thermal and chemical resistance .

Case Studies

StudyFindingsImplications
Study on Anticancer Properties Demonstrated significant cytotoxicity against breast cancer cell lines.Suggests potential for development as a chemotherapeutic agent.
Neuroprotection Research Showed reduction in oxidative stress markers in neuronal cultures.Indicates possible use in treating neurodegenerative diseases.
Antimicrobial Efficacy Study Exhibited activity against Staphylococcus aureus and Escherichia coli.Potential application in developing new antibiotics.

Wirkmechanismus

The mechanism of action of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer effects might involve the disruption of signaling pathways that regulate cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the butyl group, which may affect its biological activity and solubility.

    N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.

    N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Substitutes fluorine with chlorine, which could impact its biological activity and toxicity profile.

Uniqueness

N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of both the butyl and fluorophenyl groups. These substituents can significantly influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its overall biological activity.

This detailed overview provides a comprehensive understanding of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest a variety of interactions with biological targets, which may lead to significant therapeutic applications.

Chemical Structure

The molecular formula of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is C20H21N5C_{20}H_{21}N_5, with a molecular weight of approximately 331.423 g/mol. The presence of both triazole and quinazoline rings in its structure is indicative of its potential biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

  • Antihistaminic Activity : Similar compounds in the triazoloquinazoline family have been studied for their antihistaminic properties. For instance, a related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential applications in allergy treatment .
  • Antimicrobial Properties : The triazoloquinazoline scaffold has shown efficacy against various bacterial strains. Preliminary investigations have indicated that derivatives of this scaffold possess antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine could also exhibit similar properties .
  • Cytotoxicity Studies : In vitro studies have suggested that compounds within this class can inhibit cell proliferation in various cancer cell lines. Although specific data on N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is limited, related compounds have shown promise as anticancer agents.

Data Tables

The following table summarizes some key findings related to the biological activities of triazoloquinazoline derivatives:

Compound NameActivity TypeModel Organism/Cell LineEfficacy (%)Reference
Triazoloquinazoline Derivative IAntihistaminicGuinea pigs71.91
Triazoloquinazoline Derivative IIAntimicrobialS. aureus, P. aeruginosaVariable
Triazoloquinazoline Derivative IIICytotoxicityA431 vulvar carcinoma cellsSignificant

Case Studies

  • Antihistaminic Activity : A study conducted on a series of triazoloquinazolines found that one derivative provided comparable protection to the standard antihistamine chlorpheniramine maleate with minimal sedation effects. This highlights the potential for developing non-sedative antihistamines from this chemical class .
  • Antimicrobial Evaluation : A recent evaluation of newly synthesized triazoloquinazolines demonstrated effective inhibition against multiple bacterial strains and biofilm formation of Staphylococcus epidermidis. This suggests that N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may also possess similar antimicrobial properties worthy of further investigation .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for synthesizing N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs?

  • Answer : The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions. For example, azide-nitrile cycloaddition or domino reactions using precursors like 3-aminothiophenes or Gewald thiophenes. Key steps include:

  • Dissolving intermediates (e.g., compound 5 in ) in ethanol with alkylamines at 60°C for 3 hours.
  • Purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures).
  • Monitoring reaction progress by TLC.
    These methods are adaptable for introducing substituents like the N-butyl group and 4-fluorophenyl moiety .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of triazoloquinazoline derivatives?

  • Answer :

  • 1H-NMR : Essential for verifying substituent positions (e.g., δ 4.78 ppm for benzyl protons in ).
  • IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3470 cm⁻¹ and aromatic C=C at ~1604 cm⁻¹ in ).
  • Elemental analysis : Validates purity and molecular formula (e.g., C, H, N ratios in ).
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing alkylamine substituents to the triazoloquinazoline core?

  • Answer :

  • Solvent selection : Ethanol or DMF at 60–80°C enhances solubility of intermediates ( ).
  • Catalyst use : Copper(I) iodide accelerates cyclization in azide-based reactions ().
  • Stoichiometric control : Maintain a 1:1 molar ratio of amine to intermediate to minimize side products.
  • Purification : Gradient elution in column chromatography improves separation of alkylated products .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for triazoloquinazoline derivatives?

  • Answer :

  • Solubility enhancement : Low solubility (e.g., thieno-fused analogs in ) can be addressed via:
  • Introduction of hydrophilic groups (e.g., morpholine in ).
  • Formulation with cyclodextrins or liposomal carriers.
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays.
  • Dose adjustments : Align in vivo dosing with pharmacokinetic parameters (e.g., half-life, bioavailability) .

Q. How do structural modifications to the triazoloquinazoline core influence anticancer activity?

  • Answer :

  • Substituent effects :
  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance membrane permeability ().
  • Thieno-fused systems () show higher activity than aryl-fused analogs (e.g., quinazolines in ).
  • Bioisosteric replacements : Replace the triazole ring with 1,2,4-oxadiazole () to improve target affinity.
  • SAR studies : Test substituents at positions 3 and 5 for optimized binding to kinase targets (e.g., EGFR inhibition in ) .

Q. What experimental approaches validate target engagement and mechanism of action for triazoloquinazoline-based inhibitors?

  • Answer :

  • Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels.
  • Cellular thermal shift assays (CETSA) : Confirm target binding in live cells.
  • Gene expression analysis : RNA sequencing to identify downstream pathways (e.g., apoptosis markers in ).
  • X-ray crystallography : Resolve binding modes with target proteins (e.g., EGFR in ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting anticancer activity data between structurally similar triazoloquinazoline derivatives?

  • Answer :

  • Evaluate assay conditions : Differences in cell line sensitivity (e.g., Renal Cancer UO-31 vs. others in ) or incubation time may explain variability.
  • Physicochemical properties : Compare logP and solubility ( ) to assess membrane penetration disparities.
  • Off-target effects : Use proteome-wide profiling to identify unintended interactions (e.g., ).
  • Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (e.g., p < 0.05 in ) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.